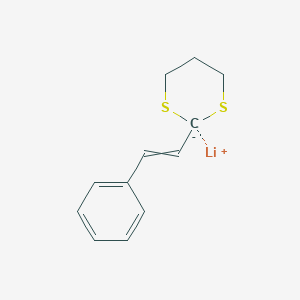
Lithium 2-(2-phenylethenyl)-1,3-dithian-2-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 2-(2-phenylethenyl)-1,3-dithian-2-ide is an organolithium compound that features a lithium atom bonded to a 1,3-dithiane ring substituted with a phenylethenyl group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-(2-phenylethenyl)-1,3-dithian-2-ide typically involves the reaction of 2-(2-phenylethenyl)-1,3-dithiane with an organolithium reagent such as n-butyllithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include using larger quantities of reactants, maintaining strict control over reaction conditions, and employing industrial-grade solvents and reagents to ensure high purity and yield.
化学反应分析
Types of Reactions
Lithium 2-(2-phenylethenyl)-1,3-dithian-2-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers such as carbonyl groups.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Electrophiles: Such as aldehydes, ketones, and alkyl halides.
Oxidizing Agents: Such as hydrogen peroxide or molecular oxygen.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could produce a variety of substituted dithiane derivatives.
科学研究应用
Lithium 2-(2-phenylethenyl)-1,3-dithian-2-ide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Pharmaceutical Research: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the development of new materials with unique properties, such as polymers and advanced composites.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
作用机制
The mechanism of action of Lithium 2-(2-phenylethenyl)-1,3-dithian-2-ide involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. The lithium atom enhances the nucleophilicity of the dithiane ring, making it highly reactive towards electrophiles. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.
相似化合物的比较
Similar Compounds
Lithium 2-(2-phenylethenyl)-1,3-dithiane: Similar in structure but lacks the lithium atom, making it less reactive.
Lithium 2-(2-phenylethenyl)-1,3-dithiolane: Similar but with a different ring structure, leading to different reactivity and applications.
Lithium 2-(2-phenylethenyl)-1,3-dioxane: Contains oxygen atoms in the ring instead of sulfur, resulting in different chemical properties.
Uniqueness
Lithium 2-(2-phenylethenyl)-1,3-dithian-2-ide is unique due to the presence of both a lithium atom and a 1,3-dithiane ring. This combination imparts high reactivity and versatility in chemical reactions, making it a valuable reagent in organic synthesis and other research applications.
属性
CAS 编号 |
111662-27-2 |
|---|---|
分子式 |
C12H13LiS2 |
分子量 |
228.3 g/mol |
InChI |
InChI=1S/C12H13S2.Li/c1-2-5-11(6-3-1)7-8-12-13-9-4-10-14-12;/h1-3,5-8H,4,9-10H2;/q-1;+1 |
InChI 键 |
NKJYCDIZCPHNJK-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C1CS[C-](SC1)C=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


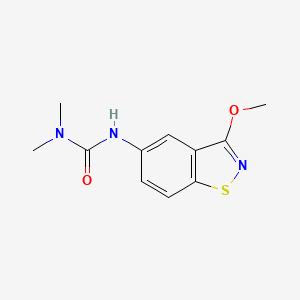
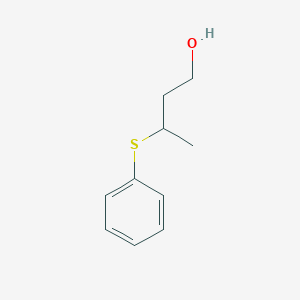
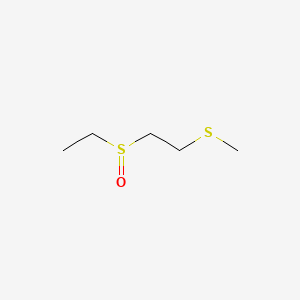
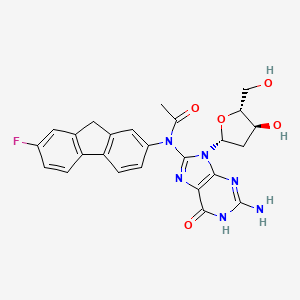
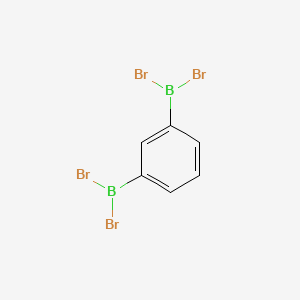
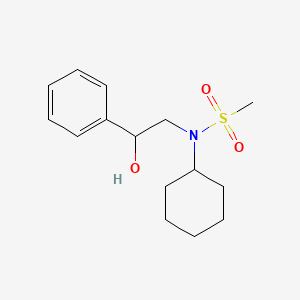
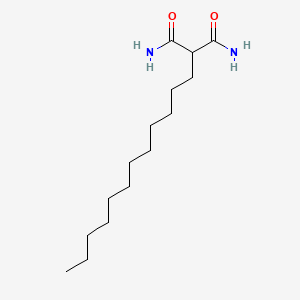
phosphoryl}oxy)benzoate](/img/structure/B14329330.png)
![Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl-](/img/structure/B14329338.png)
![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
![19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde](/img/structure/B14329360.png)
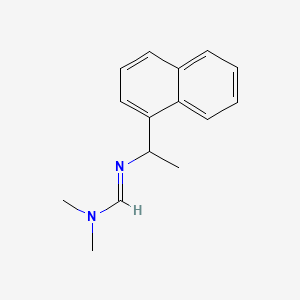
![1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)](/img/structure/B14329373.png)
